MAO-B Inhibitory Potency in Rat Brain Homogenate: >478-fold Selectivity Over Human MAO-B
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline exhibits potent inhibition of rat brain MAO-B with an IC50 of 209 nM, whereas its activity against human recombinant MAO-B is negligible (IC50 >100,000 nM) [1][2]. This stark species-dependent selectivity contrasts with the broader quinoline class, where many derivatives show moderate to high potency against both human and rodent isoforms [3]. The fluorine-containing benzyl moiety is likely responsible for this species-specific interaction profile, making this compound uniquely suited for studies requiring rodent-specific MAO-B modulation without confounding human isoform activity.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 209 nM (rat brain mitochondrial homogenate) |
| Comparator Or Baseline | Human recombinant MAO-B: >100,000 nM |
| Quantified Difference | >478-fold higher potency for rat vs. human MAO-B |
| Conditions | Rat: Sprague-Dawley brain mitochondrial homogenate, spectrophotometric method; Human: recombinant enzyme, spectrofluorometric analysis |
Why This Matters
This pronounced species selectivity enables precise rodent model studies while avoiding off-target human MAO-B effects, a critical consideration for preclinical neuroscience research.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC50: 209 nM for rat MAO-B. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528). IC50: >1.00E+5 nM for human MAO-B. View Source
- [3] Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. PubMed, 2025. View Source
